molecular formula C11H10Cl2N2O3 B2928919 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937630-31-4

3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B2928919
CAS No.: 937630-31-4
M. Wt: 289.11
InChI Key: GSKBQRMMSODBPX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes a chloro group, two methoxy groups, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The oxadiazole ring is then formed through cyclization reactions. Common reagents used in these processes include chlorinating agents, methylation reagents, and cyclization catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and cellular processes due to its reactive nature.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases.

Industry: In industry, it is utilized in the production of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid

  • 5-Chloro-2,4-dimethoxyphenyl isocyanate

  • trans-3-Chloro-4,5-dimethoxy-b-nitrostyrene

Uniqueness: Unlike these similar compounds, 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole features an oxadiazole ring, which contributes to its distinct chemical properties and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c1-16-8-4-6(3-7(13)10(8)17-2)11-14-9(5-12)18-15-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBQRMMSODBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NOC(=N2)CCl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937630-31-4
Record name 3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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